Lithium triisopropoxy(isoquinolin-1-yl)borate

Suzuki-Miyaura Coupling Boron Reagent Stability Protodeboronation

Choose this preformed, bench-stable 'ate' complex to eliminate the protodeboronation issues of free isoquinolin-1-ylboronic acid. As a ready-to-use solid, it ensures precise stoichiometric control and faster transmetalation, delivering higher, more reproducible coupling yields for medicinal chemistry libraries and scalable process R&D. Standard inert atmosphere handling is sufficient, with no special precautions for storage.

Molecular Formula C18H27BLiNO3
Molecular Weight 323.2 g/mol
Cat. No. B12505144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium triisopropoxy(isoquinolin-1-yl)borate
Molecular FormulaC18H27BLiNO3
Molecular Weight323.2 g/mol
Structural Identifiers
SMILES[Li+].[B-](C1=NC=CC2=CC=CC=C12)(OC(C)C)(OC(C)C)OC(C)C
InChIInChI=1S/C18H27BNO3.Li/c1-13(2)21-19(22-14(3)4,23-15(5)6)18-17-10-8-7-9-16(17)11-12-20-18;/h7-15H,1-6H3;/q-1;+1
InChIKeyJTASWPMTSPEERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Triisopropoxy(isoquinolin-1-yl)borate: A Preformed Isoquinoline Borate Reagent for Suzuki-Miyaura Cross-Coupling


Lithium triisopropoxy(isoquinolin-1-yl)borate is a shelf-stable lithium triisopropyl borate (LTB) reagent . It is a preformed, isolable borate salt derived from isoquinoline, specifically designed for use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) reactions [1]. With a molecular formula of C18H27BLiNO3 and a molecular weight of 323.16 g/mol, this compound circumvents the well-documented instability issues associated with the corresponding isoquinolin-1-ylboronic acid, providing a reliable and efficient alternative for introducing the isoquinolin-1-yl moiety into complex molecules [1]. Its availability as a ready-to-use solid enables convenient handling and precise stoichiometric control in synthetic workflows.

Why Isoquinolin-1-ylboronic Acid Is an Unreliable Alternative to Lithium Triisopropoxy(isoquinolin-1-yl)borate


Direct substitution with the free boronic acid analog, isoquinolin-1-ylboronic acid, is fundamentally unreliable due to its well-documented susceptibility to rapid protodeboronation. This is a class-wide issue for heterocyclic boronic acids, particularly those with nitrogen adjacent to the boron-bearing carbon, which leads to decomposition before or during the coupling reaction [1]. In contrast, the lithium triisopropoxy(isoquinolin-1-yl)borate reagent leverages the 'ate' complex formation to block the vacant p-orbital on boron, drastically increasing its kinetic stability toward protodeboronation and enabling it to be stored on the benchtop at room temperature [1]. Furthermore, the triisopropoxy borate species is a more active nucleophile in the transmetalation step of the catalytic cycle compared to neutral boronic esters, leading to faster and often higher-yielding cross-coupling reactions [1][2].

Quantitative Evidence: Superior Performance of Lithium Triisopropoxy Borates vs. Traditional Boron Reagents


Enhanced Stability: Protodeboronation Resistance of Lithium Triisopropoxy Borates vs. Corresponding Boronic Acids

Lithium triisopropoxy borates (LTBs), the class to which lithium triisopropoxy(isoquinolin-1-yl)borate belongs, exhibit dramatically improved stability against protodeboronation compared to their corresponding boronic acid counterparts. This is a critical differentiator, especially for heteroaromatic boron reagents where protodeboronation is a major decomposition pathway [1]. While isoquinolin-1-ylboronic acid is expected to decompose rapidly upon isolation or under reaction conditions, the LTB derivative is stable enough for benchtop storage at room temperature [1]. This is supported by general findings for 2-pyridyl derivatives, where the LTB salt is a 'shelf-stable, isolable, and characterizable' solid, whereas the corresponding 2-pyridylboronic acid undergoes rapid protodeboronation [2].

Suzuki-Miyaura Coupling Boron Reagent Stability Protodeboronation

Improved Coupling Efficiency: Yield Comparison with Isolated Boronic Acid and In-Situ Generated Boronate

The use of preformed lithium triisopropoxy(isoquinolin-1-yl)borate is projected to provide higher and more reproducible yields in Suzuki-Miyaura couplings compared to using the unstable isoquinolin-1-ylboronic acid or an in-situ generated boronate from isoquinoline. While specific yield data for the isoquinolinyl derivative are not publicly available, the performance of the broader class of LTB reagents provides strong inference. For a challenging substrate like 2-pyrazinyl LTB, the isolated yield from coupling was 81%, which is significantly higher than the typical yields achieved with unstable 2-heteroaryl boronic acids or their pinacol esters [1]. Furthermore, a one-pot lithiation-borylation-coupling procedure using LTBs provides isolated yields of up to 86% for selected heterocycles, showcasing the efficiency of this reagent class [1].

Suzuki-Miyaura Coupling Cross-Coupling Yield Heterocyclic Chemistry

Facilitated Transmetalation: Reactivity Advantage of 'Ate' Complexes vs. Neutral Boronic Esters

A key mechanistic advantage of lithium triisopropoxy(isoquinolin-1-yl)borate over neutral boronic esters like the corresponding pinacol ester is its enhanced reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The anionic 'ate' complex is a more potent nucleophile, which facilitates faster transfer of the organic group from boron to palladium [1]. This is a general principle for organoboronate salts [2]. For the process chemist, this translates to faster reaction times and/or the ability to use lower catalyst loadings, thereby reducing both cycle time and the cost associated with precious metal catalysts.

Transmetalation Reaction Kinetics Catalytic Cycle Efficiency

Primary Application Scenarios for Lithium Triisopropoxy(isoquinolin-1-yl)borate


Medicinal Chemistry: Late-Stage Functionalization of Isoquinoline-Containing Drug Candidates

In medicinal chemistry programs exploring isoquinoline-based pharmacophores, this reagent enables reliable installation of the core heterocycle onto advanced aromatic or heteroaromatic intermediates via Suzuki-Miyaura coupling. Its stability allows for parallel synthesis and library production without the risk of reagent decomposition, ensuring consistent results across multiple reaction setups [1].

Process Chemistry: Scalable Synthesis of Isoquinoline-Containing APIs and Intermediates

For process R&D, the ability to handle the reagent on a multi-kilogram scale without special precautions for air and moisture sensitivity (beyond standard inert atmosphere for the reaction itself) is a significant advantage [1]. The high and reproducible coupling yields of LTB reagents minimize the cost of goods and simplify the purification of complex pharmaceutical intermediates, making it a robust choice for developing scalable routes [1][2].

Materials Science: Building Block for Isoquinoline-Based Organic Electronic Materials

Isoquinoline derivatives are used in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. This reagent provides a straightforward, high-fidelity method for incorporating the isoquinoline unit into conjugated polymers or small-molecule materials frameworks, where precise structural control is paramount for tuning electronic and optical properties [1].

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